4-(tert-Butoxy)-3-iodotoluene
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Overview
Description
4-(tert-Butoxy)-3-iodotoluene is an organic compound that features a tert-butoxy group and an iodine atom attached to a toluene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)-3-iodotoluene typically involves the iodination of 4-(tert-butoxy)toluene. One common method is the reaction of 4-(tert-butoxy)toluene with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Flow microreactor systems have been shown to be more efficient, versatile, and sustainable compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxy)-3-iodotoluene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The tert-butoxy group can be oxidized under certain conditions.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include 4-(tert-butoxy)-3-azidotoluene or 4-(tert-butoxy)-3-cyanotoluene.
Oxidation Reactions: Products include 4-(tert-butoxy)-3-iodobenzoic acid.
Reduction Reactions: The major product is 4-(tert-butoxy)toluene.
Scientific Research Applications
4-(tert-Butoxy)-3-iodotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of radiolabeled compounds for imaging studies.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxy)-3-iodotoluene in chemical reactions involves the reactivity of the iodine atom and the tert-butoxy group. The iodine atom can participate in electrophilic substitution reactions, while the tert-butoxy group can undergo nucleophilic attack or oxidation. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butoxystyrene: Similar in structure but with a vinyl group instead of an iodine atom.
4-tert-Butoxybenzyl chloride: Similar but with a benzyl chloride group instead of an iodine atom.
Uniqueness
4-(tert-Butoxy)-3-iodotoluene is unique due to the presence of both a tert-butoxy group and an iodine atom on the same aromatic ring. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H15IO |
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Molecular Weight |
290.14 g/mol |
IUPAC Name |
2-iodo-4-methyl-1-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15IO/c1-8-5-6-10(9(12)7-8)13-11(2,3)4/h5-7H,1-4H3 |
InChI Key |
JUQBDJYOEFRWHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)(C)C)I |
Origin of Product |
United States |
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